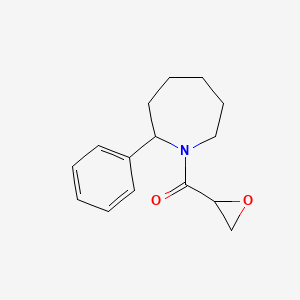

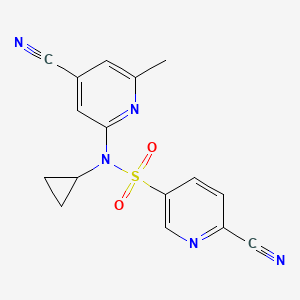

![molecular formula C18H14N4O5S3 B2511787 (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164489-41-1](/img/structure/B2511787.png)

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[d]thiazole derivatives are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Synthesis Analysis

The synthesis of similar compounds, such as benzo[d]imidazole-2-carboxamides, has been achieved through various methods. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been used . Another method involves the sulfa-Michael/aldol cascade reaction of (Z)-2-arylmethylidene-benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-ones and 1,4-dithiane-2,5-diol .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve temperature-controlled intermolecular [3 + 2] annulation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques (nuclear magnetic resonance (NMR) and infrared (IR)) and high-resolution mass spectrometry (HRMS) .Scientific Research Applications

Antimicrobial Activities

Compounds related to (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate demonstrate significant antimicrobial properties. A study by Mishra et al. (2019) synthesized a series of benzothiazole-imino-benzoic acid Schiff Bases with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These compounds showed good antimicrobial activity against various bacterial strains causing infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).

Synthesis and Characterization

Research by Mohamed (2021) and (2014) focused on the synthesis of related compounds, investigating the interaction of ethyl 2-(benzo[d]thiazol-2-yl)acetate with various derivatives. The synthesis process and the structural confirmation of these compounds were detailed, highlighting the versatility of this chemical class in producing a range of derivatives (Mohamed, 2021) (Mohamed, 2014).

Application in Biological Activity Studies

Further, a study by Uma et al. (2017) discussed the synthesis of derivatives like 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and their biological activity studies. These derivatives were evaluated for their toxicity against different bacteria, with specific compounds showing heightened activity (Uma et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S3/c1-27-15(23)9-22-12-7-6-10(30(19,25)26)8-14(12)29-18(22)21-16(24)17-20-11-4-2-3-5-13(11)28-17/h2-8H,9H2,1H3,(H2,19,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFUALRVBWXBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2511704.png)

![(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol](/img/structure/B2511707.png)

![N-(3-chloro-4-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2511712.png)

![N-(Cyanomethyl)-2-[1-(3,4-dichlorophenyl)ethylsulfanyl]acetamide](/img/structure/B2511713.png)

![N-(2-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2511715.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2511721.png)

![Methyl 3-(2-amino-1,3-oxazol-4-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2511725.png)